molecular formula C10H16N4O4 B558226 N-Boc-trans-4-azido-L-proline CAS No. 132622-68-5

N-Boc-trans-4-azido-L-proline

Cat. No. B558226
M. Wt: 256,26*181,32 g/mole
InChI Key: JZEOWBJXFSZTJU-RQJHMYQMSA-N
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Description

“N-Boc-trans-4-azido-L-proline” is a chemical compound with the molecular formula C10H16N4O4 . It appears as a white powder and has a molecular weight of 437.58 . The compound is also known by several synonyms, including Boc-trans-Pro (4-azido)-OH and (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid .


Synthesis Analysis

The synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline has been described . The azide groups served as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness .


Molecular Structure Analysis

The molecular structure of “N-Boc-trans-4-azido-L-proline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains an azido group (N3), a carboxylic acid group (COOH), and a tert-butoxycarbonyl (Boc) group .

It has a molecular weight of 437.58 . The compound should be stored at 2-8 °C .

Scientific Research Applications

  • Synthesis of Protected Proline Derivatives : N-Boc-trans-4-azido-L-proline is used in the synthesis of various protected proline derivatives. For instance, the synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline demonstrates the utility of protected proline derivatives in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).

  • Catalytic Properties in Peptide Synthesis : The compound finds application in the synthesis of novel conjugates, such as O-ferrocenoyl hydroxyproline conjugates. These conjugates are characterized for their catalytic properties, particularly in aldol addition reactions (Al-Momani & Lataifeh, 2013).

  • Protein Prosthesis : N-Boc-trans-4-azido-L-proline is useful in the field of protein prosthesis. It is involved in the creation of 1,5-disubstituted[1,2,3]triazoles as cis-peptide bond surrogates, aiding in the study of protein folding and activities (Tam, Arnold, Soellner, & Raines, 2007).

  • Conformational Analysis in Peptides : The compound is also instrumental in studying the cis-trans isomerization in peptides. For example, research on α-Methyl-L-proline derivatives, such as N-Boc-protected α-methyl-L-proline, helps understand the conformational properties of proline and its analogs in peptides (Torbeev et al., 2012).

  • Chiral Ligands in Asymmetric Catalysis : N-Boc-trans-4-azido-L-proline is used as a chiral ligand in asymmetric catalysis, exemplified by its role in the enantioselective addition of phenylacetylene to aromatic aldehydes (Zhou et al., 2004).

  • Study of L-Proline Analogues : It is a crucial component in studying the properties, metabolisms, and applications of L-proline analogues. These analogues are important for understanding cellular metabolism and the regulation of macromolecule synthesis in various cells (Bach & Takagi, 2013).

Safety And Hazards

The safety data sheet for a similar compound, “N-BOC-trans-4-N-FMOC-amino-L-proline”, suggests that personal protective equipment/face protection should be worn when handling the compound . It should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

“N-Boc-trans-4-azido-L-proline” and similar compounds have attracted attention in scientific research and industry due to their unique physical and chemical properties. They could potentially be used in the preparation of benzophenone based ligand, which is further used to synthesize Ni (II) Schiff base complex .

properties

IUPAC Name

(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOWBJXFSZTJU-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166185
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-trans-4-azido-L-proline

CAS RN

132622-68-5
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132622-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Torino, A Mollica, F Pinnen, F Feliciani… - Bioorganic & medicinal …, 2009 - Elsevier
cis-(2S,4S) 4-Amino-proline (cAmp) and trans-(2S,4R) 4-amino-proline (tAmp) residues, bearing N-For or N-Boc substituents at the two amino groups, have been incorporated into the …
Number of citations: 34 www.sciencedirect.com
JA Gómez-Vidal, RB Silverman - Organic Letters, 2001 - ACS Publications
… The synthesis of N-Boc-trans-4-azido-l-proline methyl ester 8 was achieved from N-Boc-cis-4-hydroxyl-l-proline methyl ester 7 under conditions similar to those used to make 3. This …
Number of citations: 79 pubs.acs.org
H Wennemers, M Conza, M Nold… - Chemistry–A European …, 2001 - Wiley Online Library
… N-Boc-trans-4-Azido-L-proline pentafluorophenyl ester (2): N-Boc-trans-4-Azido-L-proline methyl ester (1)7 (5.56 g, 20.57 mmol) was dissolved in THF/MeOH 1:1 (50 mL). After the …
H Ji, JA Gómez-Vidal, P Martásek… - Journal of medicinal …, 2006 - ACS Publications
… DIEA (0.2 mmol) and a solution of N-Boc-trans-4-azido-l-proline (0.2 mmol) and HBTU (0.2 mmol) in DMF (4 mL) were added sequentially. The resulting mixture was shaken at room …
Number of citations: 31 pubs.acs.org
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
Selective inhibition of the localized excess production of NO by neuronal nitric oxide synthase (nNOS) has been targeted as a potential means of treating various neurological disorders. …
Number of citations: 31 www.sciencedirect.com
TP e Melo - Organic Azides, John Wiley & Sons, Ltd, 2010 - Wiley Online Library
… 37f The reaction of N-Boc-cis-4-hydroxyl-L-proline methyl ester affords N-Boc-trans-4-azido-L-proline methyl ester in high yield. Jiang et al. reported the enantioselective total synthesis …
Number of citations: 10 onlinelibrary.wiley.com
J ü rgen Haase - 2010 - researchgate.net
The beginnings of azide chemistry already date back almost 150 years. During this period, the application options and limits of azide chemistry have been examined in great detail by …
Number of citations: 3 www.researchgate.net
J Seo - 2006 - search.proquest.com
Nitric oxide (NO) is a crucial signaling molecule in a diverse array of physiological events. Endogenous NO synthesis is carried out by a family of enzymes known as nitric oxide …
Number of citations: 0 search.proquest.com
MC Lechner, E Aubert, G Guichard… - … Section E: Structure …, 2008 - scripts.iucr.org
… Further transformation of the hydroxyl group to an azido group in the presence of diphenylphosphorylazide (DPPA) under Mistunobu conditions affords N-Boc-trans-4-azido-L-proline …
Number of citations: 2 scripts.iucr.org
A De Baets - libstore.ugent.be
… Om ten slotte N-Boc-trans-4-azido-L-proline methylester 65 te vormen, werd de hydroxylgroep … Na opwerking resulteerde dit in NBoc-trans-4-azido-L-proline methylester 65, een laag-…
Number of citations: 0 libstore.ugent.be

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